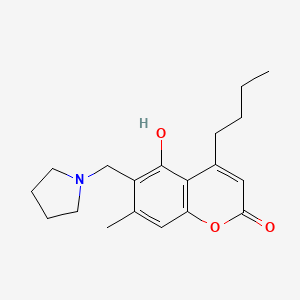

4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-butyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-3-4-7-14-11-17(21)23-16-10-13(2)15(19(22)18(14)16)12-20-8-5-6-9-20/h10-11,22H,3-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUSJLAVYNYOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C(=C(C(=C2)C)CN3CCCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one typically involves multiple steps, starting from simpler organic molecules. The key steps may include:

Formation of the chromen-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the butyl group: This step may involve alkylation reactions using butyl halides.

Hydroxylation: Introduction of the hydroxyl group can be done through oxidation reactions.

Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or similar reagents.

Attachment of the pyrrolidinylmethyl group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

Substitution: The pyrrolidinylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties, can be explored.

Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Key Observations:

- Position 3 Substitutions : Compounds with imidazothiazole () or bromoacetyl () groups at position 3 exhibit antiviral or cytotoxic activities, respectively. The absence of a substituent at position 3 in the target compound suggests divergent target specificity.

- Position 4 Substitutions : The butyl group in the target compound is bulkier than the propyl group in 5,7-dihydroxy-4-propyl-2H-chromen-2-one (), which may alter pharmacokinetic properties such as half-life or tissue distribution.

- Position 6 Substitutions: The pyrrolidinylmethyl group is unique among the compared compounds. Its basic nitrogen could mimic natural substrates in enzymatic systems (e.g., aminopeptidases) or enhance blood-brain barrier penetration.

- Hydroxy vs. Alkoxy Groups: Hydroxy groups at positions 5 and 7 (target compound) contrast with alkoxy groups in armenin ().

Research Findings and Implications

Structural Insights from Crystallography

For example, isoarmenin’s structure was confirmed via NMR and ESI-MS (), highlighting the importance of spectroscopic validation for complex substituents.

Structure-Activity Relationship (SAR)

- Hydrophobic Substituents : The butyl group at position 4 may enhance binding to hydrophobic pockets in proteins, as seen in 4-propyl derivatives ().

- Pyrrolidinylmethyl as a Bioisostere : This group could mimic natural amines (e.g., lysine side chains), enabling competitive inhibition of enzymes like UROD ().

- Synergistic Effects : The combination of hydroxy (position 5) and methyl (position 7) groups may balance solubility and steric effects, optimizing bioavailability.

Biological Activity

4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one, a synthetic organic compound, belongs to the class of flavonoids. This compound exhibits a complex structure that provides it with various biological activities. The following sections detail its synthesis, biological mechanisms, activities, and relevant case studies.

Chemical Structure and Synthesis

The compound features a chromen-2-one core modified with a butyl group, hydroxyl group, methyl group, and a pyrrolidinylmethyl moiety. The synthesis typically involves several steps:

- Formation of the Chromen-2-one Core : Achieved through cyclization reactions with appropriate precursors.

- Introduction of the Butyl Group : Conducted via alkylation reactions using butyl halides.

- Hydroxylation : The hydroxyl group is introduced through oxidation reactions.

- Methylation : Methyl groups are added via methylation reactions using reagents like methyl iodide.

- Attachment of the Pyrrolidinylmethyl Group : This step involves nucleophilic substitution reactions.

Biological Mechanisms

The biological activity of 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one can be attributed to its interaction with various molecular targets in biological systems:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thus preventing substrate binding and subsequent catalysis.

- Antioxidant Activity : Flavonoids are known for their antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antioxidant Activity : Studies indicate that flavonoids possess strong antioxidant capabilities, which can help protect cells from oxidative damage.

- Anti-inflammatory Effects : Compounds within this class have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Some studies suggest that this compound may exhibit antimicrobial activity against various pathogens.

Data Table of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Disruption of microbial cell walls |

Case Studies and Research Findings

Several studies have been conducted to assess the biological activities of flavonoid derivatives similar to 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one:

- Tyrosinase Inhibition : A systematic review indicated that flavonoid derivatives can serve as potential tyrosinase inhibitors, which could be beneficial in treating hyperpigmentation disorders .

- Cellular Studies : In vitro studies have demonstrated that flavonoids can reduce reactive oxygen species (ROS) levels in human cell lines, suggesting their potential in cancer prevention .

- Animal Models : Toxicity tests conducted on animal models indicated a favorable safety profile for certain flavonoid compounds when administered at therapeutic doses .

Q & A

Q. What are the established synthetic routes for 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one, and how do reaction conditions influence yield?

The synthesis of chromen-2-one derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via cyclization reactions using malonic acid and substituted phenols in the presence of phosphorous oxychloride (POCl₃) and ZnCl₂ as catalysts . Optimization of solvent systems (e.g., chloroform-ethanol mixtures) and temperature (e.g., reflux at 60°C) is critical to achieving yields >40%, as demonstrated in related chromen-2-one syntheses . For this compound, the pyrrolidinylmethyl substituent likely requires a nucleophilic substitution step using 1-pyrrolidinemethanol under basic conditions.

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Key characterization techniques include:

- 1H/13C NMR : Assign signals for the chromen-2-one core (e.g., carbonyl resonance at ~160 ppm) and substituents like the pyrrolidinylmethyl group (δ ~2.5–3.5 ppm for N–CH₂ protons) .

- HRMS : Confirm molecular weight (e.g., calculated [M+H⁺] = 357.18 g/mol).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities, particularly stereochemistry at the butyl and pyrrolidinylmethyl groups .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Standard protocols include:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements.

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM .

- Anti-inflammatory activity : ELISA-based quantification of TNF-α or IL-6 in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or solubility?

- Substitution patterns : Replace the butyl group with shorter alkyl chains (e.g., ethyl) to improve solubility, as seen in analogs like 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one .

- Pyrrolidine optimization : Introduce electron-withdrawing groups (e.g., fluorine) to the pyrrolidine ring to modulate pharmacokinetics, as demonstrated in fluorinated heterocycles .

- Prodrug design : Conjugate the hydroxyl group with acetyl or glycosyl moieties to enhance bioavailability .

Q. How should researchers address contradictions in biological data across studies?

Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab differences.

- Purity issues : Validate compound purity (>95%) via HPLC and elemental analysis before testing .

- Structural analogs : Compare data with structurally similar compounds (e.g., 3-benzyl-7-hydroxy-4-methyl-2H-chromen-2-one) to identify substituent-specific effects .

Q. What computational tools are suitable for studying this compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes like COX-2 or topoisomerase II .

- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- QSAR models : Corporate substituent parameters (e.g., logP, polar surface area) to predict ADMET properties .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Twinned crystals : Apply SHELXD for structure solution and SHELXL for refinement of high-resolution data (<1.0 Å) to distinguish enantiomers .

- Hydrogen bonding networks : Analyze O–H···O and N–H···O interactions in the crystal lattice to confirm the orientation of the hydroxyl and pyrrolidinyl groups .

Q. What in vitro and in vivo models are appropriate for evaluating toxicity?

- In vitro : Use hemolysis assays (red blood cells) and hepatocyte viability tests (HepG2 cells) at 24–72 hours .

- In vivo : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.